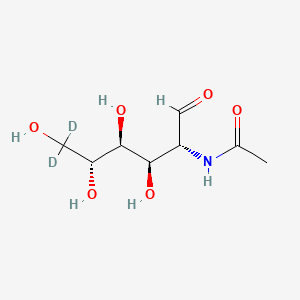
N-Acetyl-D-glucosamine-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-D-glucosamine-d2 is a deuterated derivative of N-acetyl-D-glucosamine, an amino sugar and a derivative of glucose. This compound is significant in various biological systems and has applications in multiple fields, including medicine, biology, and industry. The deuterium labeling in this compound makes it particularly useful in research involving metabolic studies and tracing biochemical pathways.
准备方法
合成路线和反应条件
N-乙酰-D-葡萄糖胺-d2 可以通过在氘代溶剂存在下,用乙酸酐乙酰化 D-葡萄糖胺来合成。反应通常涉及以下步骤:
溶解: D-葡萄糖胺溶解在氘代溶剂中,例如重水 (D2O)。
乙酰化: 将乙酸酐加入溶液中,并将混合物在室温下搅拌。
纯化: 使用重结晶或色谱等技术纯化产物,以获得高纯度的 N-乙酰-D-葡萄糖胺-d2。
工业生产方法
N-乙酰-D-葡萄糖胺-d2 的工业生产通常涉及几丁质的酶促水解,几丁质是一种存在于甲壳类动物外骨骼中的天然聚合物。该过程包括:
提取: 从甲壳类动物外壳中提取几丁质。
水解: 使用几丁质酶水解几丁质,生成 N-乙酰-D-葡萄糖胺。
氘代: 然后使用氘代试剂对 N-乙酰-D-葡萄糖胺进行氘代,以生成 N-乙酰-D-葡萄糖胺-d2。
化学反应分析
反应类型
N-乙酰-D-葡萄糖胺-d2 会发生各种化学反应,包括:
氧化: 它可以被氧化生成 N-乙酰-D-葡萄糖胺酸。
还原: 还原反应可以将其转化为 N-乙酰-D-葡萄糖胺醇。
取代: 它可以发生取代反应,其中乙酰基被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 使用硼氢化钠 (NaBH4) 等还原剂。
取代: 根据所需产物,可以使用各种亲核试剂进行取代反应。
主要产物
氧化: N-乙酰-D-葡萄糖胺酸。
还原: N-乙酰-D-葡萄糖胺醇。
取代: 根据所用亲核试剂的不同,可以生成各种取代衍生物。
科学研究应用
N-乙酰-D-葡萄糖胺-d2 在科学研究中具有广泛的应用:
化学: 用作代谢研究中的示踪剂,以了解生化途径。
生物学: 有助于研究氨基糖的代谢及其在细胞过程中的作用。
医药: 由于其在软骨形成中的作用,在与骨关节炎和其他关节疾病相关的研究中使用。
工业: 用于生产生物相容材料,并作为各种生化化合物的先驱。
作用机制
N-乙酰-D-葡萄糖胺-d2 通过参与糖胺聚糖和蛋白聚糖的合成发挥作用,糖胺聚糖和蛋白聚糖是结缔组织中细胞外基质的重要组成部分。它作为参与这些大分子生物合成的酶的底物,从而促进软骨和其他组织的形成和修复。
相似化合物的比较
类似化合物
N-乙酰-D-葡萄糖胺: 非氘代形式,广泛用于类似应用中。
D-葡萄糖胺: 另一种氨基糖,用于治疗骨关节炎。
几丁质: 由 N-乙酰-D-葡萄糖胺单元组成的天然聚合物,用于各种工业应用。
独特性
N-乙酰-D-葡萄糖胺-d2 的独特性在于其氘标记,这使其在涉及代谢追踪和生化途径研究的研究中特别有用。氘原子在光谱分析中提供独特的信号,从而可以精确追踪该化合物的代谢命运。
属性
分子式 |
C8H15NO6 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC 名称 |
N-[(2R,3R,4S,5R)-6,6-dideuterio-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i3D2 |
InChI 键 |
MBLBDJOUHNCFQT-WJCKZEAWSA-N |
手性 SMILES |
[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O)O)O |
规范 SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















